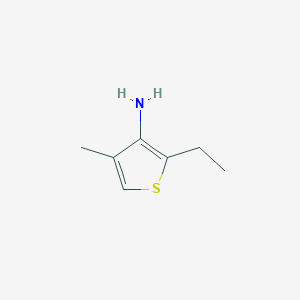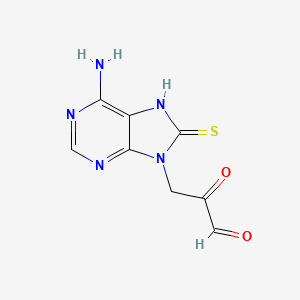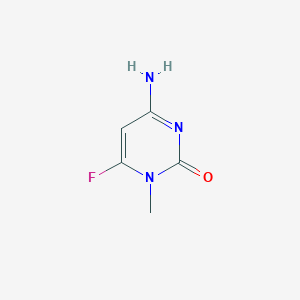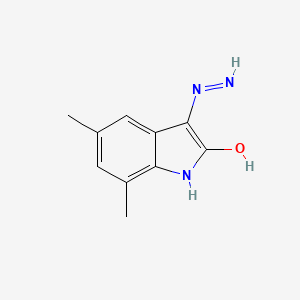
4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) is a heterocyclic organic compound with a pyrimidinone core structure This compound is characterized by the presence of two methoxy groups at the 2 and 6 positions and a methyl group at the 5 position of the pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,6-dimethoxypyrimidine and methylating agents.
Methylation: The methylation of 2,6-dimethoxypyrimidine is carried out using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrimidinone ring. This step may involve the use of a strong acid catalyst such as sulfuric acid or a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production of 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrimidinone analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-ethyl
- 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-propyl
- 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-butyl
Uniqueness
4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
52280-99-6 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2,4-dimethoxy-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O3/c1-4-5(10)8-7(12-3)9-6(4)11-2/h1-3H3,(H,8,9,10) |
InChI Key |
WSKLRHZAIHGLDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


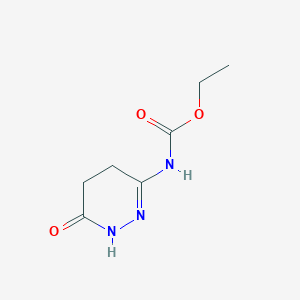

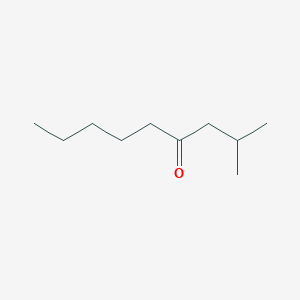
![3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione](/img/structure/B13107572.png)

